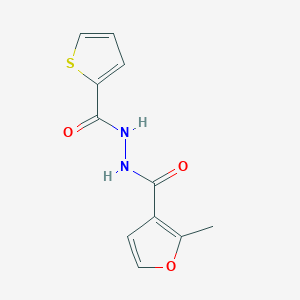![molecular formula C16H27N5O B5514313 N,N,2-trimethyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5514313.png)
N,N,2-trimethyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-4-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The synthesis and exploration of pyrimidinamine derivatives and related compounds have been a significant area of interest in pharmaceutical and chemical research due to their diverse biological activities and potential applications in medicinal chemistry.
Synthesis Analysis
Synthesis approaches for pyrimidinamine derivatives and similar compounds involve multi-step chemical processes, including electrophilic fluorination, palladium-catalyzed displacement reactions, and chemoenzymatic strategies. For example, a facile four-step synthetic approach was used to synthesize a candidate for imaging dopamine D4 receptors, demonstrating the complexity and precision required in these syntheses (Eskola et al., 2002).
Molecular Structure Analysis
The molecular structures of pyrimidinamine derivatives are characterized by their nitrogen-containing rings, which play a crucial role in their chemical behavior and interaction with biological targets. Structural studies often involve crystallography and spectroscopic methods to elucidate their conformation and bonding patterns (Trilleras et al., 2008).
Chemical Reactions and Properties
Pyrimidinamine derivatives engage in various chemical reactions, reflecting their reactive nitrogen centers. These reactions include nucleophilic substitutions, which are central to modifying the compounds for specific biological activities or further chemical transformations. The reactivity of these compounds is influenced by their electronic and steric properties, which are meticulously analyzed in synthetic chemistry research (Mallesha et al., 2012).
Scientific Research Applications
Radiopharmaceutical Synthesis
In radiopharmaceutical applications, compounds similar to N,N,2-trimethyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-4-pyrimidinamine have been synthesized for imaging dopamine D4 receptors. For example, Eskola et al. (2002) synthesized 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine as a candidate for this purpose, highlighting its potential in neurological research and diagnostics (Eskola et al., 2002).
Material Science
In material science, the incorporation of piperazine derivatives has been explored for enhancing the properties of materials. For instance, Yang et al. (2017) developed a nanofiltration membrane with a mussel-inspired interlayer to improve permeation performance, demonstrating the utility of piperazine-based compounds in fabricating advanced filtration systems (Yang et al., 2017).
Environmental Science
In environmental science, the degradation of aqueous piperazine in carbon dioxide capture processes has been studied to understand its stability and efficacy in CO2 absorption technologies. Freeman et al. (2010) found piperazine to be significantly resistant to thermal degradation, making it a promising solvent for CO2 capture by absorption/stripping (Freeman et al., 2010).
Analytical Chemistry
In analytical chemistry, the development of capillary electrophoretic methods for the separation of imatinib mesylate and related substances showcases the role of compounds with structural similarities to N,N,2-trimethyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-4-pyrimidinamine. This highlights their potential in quality control and pharmaceutical analysis (Ye et al., 2012).
Anticancer Research
In anticancer research, derivatives of pyrido[1,2-a]pyrimidin-4-one, similar in structural complexity to the compound of interest, have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines, indicating potential applications in developing new anticancer agents (Mallesha et al., 2012).
properties
IUPAC Name |
1-[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O/c1-12(2)10-16(22)21-8-6-20(7-9-21)15-11-14(19(4)5)17-13(3)18-15/h11-12H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVNRFCVLDHVQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-(Dimethylamino)-2-methylpyrimidin-4-yl)piperazin-1-yl)-3-methylbutan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5514237.png)
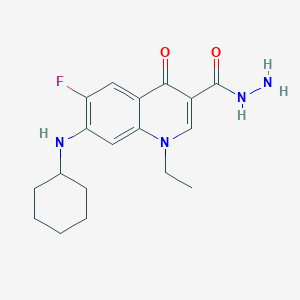
![1-[N-methyl-N-(3-pyridinylmethyl)glycyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5514243.png)

![3-(2-phenylpropyl)-8-(pyridazin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514259.png)
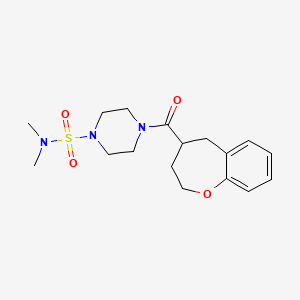
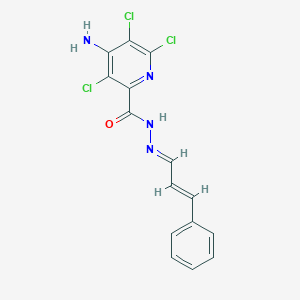

![1-benzyl-4-[2-methyl-5-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B5514288.png)
![N-[4-(cyanomethyl)phenyl]-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide](/img/structure/B5514296.png)
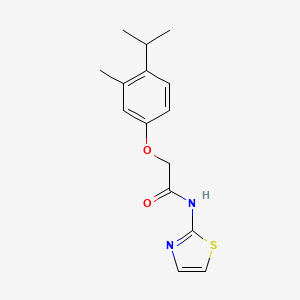
![1-(4-methylphenyl)-4-[(2,3,6-trifluorophenyl)acetyl]-2-piperazinone](/img/structure/B5514311.png)
![vinyl [(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]acetate](/img/structure/B5514318.png)
